2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide
Description
This compound features a thiazolo[3,2-a]pyrimidinone core fused with a substituted acetamide moiety. Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL being widely used for small-molecule analysis .
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-18(12-17-13-27-20-21-11-10-19(26)24(17)20)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJPVCDDPMHGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Findings:
Core Heterocycle Differences: The target compound’s thiazolo[3,2-a]pyrimidinone core is more rigid and electron-deficient compared to the tetrahydropyrimidin-1(2H)-yl scaffolds in compounds. This rigidity may favor interactions with flat binding pockets (e.g., ATP sites in kinases) .
Substituent Effects: The N-(4-(phenylamino)phenyl) group in the target compound introduces a secondary aromatic amine, which could participate in π-π stacking or form hydrogen bonds with biological targets. In contrast, the 2-(2,6-dimethylphenoxy)acetamido group in compounds adds steric bulk and lipophilicity, likely influencing membrane permeability and metabolic stability.
Stereochemical Considerations :
- The stereochemical complexity of compounds (e.g., (2R,4R,5S) configurations) suggests tailored interactions with chiral biological targets, whereas the target compound’s planar core may reduce stereospecificity.
Research Implications and Limitations
- Pharmacological Gaps : While structural comparisons suggest plausible mechanisms (e.g., kinase vs. protease targeting), specific activity data or binding assays are absent in the provided evidence. Further studies are needed to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
